4-Amino-1lambda4-thian-1-one hydrochloride

Perovskite photovoltaics Passivation agent Ion migration suppression

4-Amino-1lambda4-thian-1-one hydrochloride (synonym: 4-aminotetrahydro-2H-thiopyran 1-oxide hydrochloride) is a saturated six-membered sulfur heterocycle bearing a primary amine at the 4-position and a sulfoxide (S=O) at the 1-position, supplied as the hydrochloride salt. With a molecular formula of C₅H₁₂ClNOS and a molecular weight of 169.67 g/mol, this compound is commercially available at purities of 95–98% from multiple vendors.

Molecular Formula C5H12ClNOS
Molecular Weight 169.67 g/mol
CAS No. 1158419-15-8
Cat. No. B1377350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1lambda4-thian-1-one hydrochloride
CAS1158419-15-8
Molecular FormulaC5H12ClNOS
Molecular Weight169.67 g/mol
Structural Identifiers
SMILESC1CS(=O)CCC1N.Cl
InChIInChI=1S/C5H11NOS.ClH/c6-5-1-3-8(7)4-2-5;/h5H,1-4,6H2;1H
InChIKeyMGKFRKPXZUOCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1lambda4-thian-1-one Hydrochloride (CAS 1158419-15-8): Procurement-Relevant Structural Identity and Core Specifications


4-Amino-1lambda4-thian-1-one hydrochloride (synonym: 4-aminotetrahydro-2H-thiopyran 1-oxide hydrochloride) is a saturated six-membered sulfur heterocycle bearing a primary amine at the 4-position and a sulfoxide (S=O) at the 1-position, supplied as the hydrochloride salt . With a molecular formula of C₅H₁₂ClNOS and a molecular weight of 169.67 g/mol, this compound is commercially available at purities of 95–98% from multiple vendors . It is classified under EU CLP criteria as Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 for respiratory irritation (H335) [1]. The CAS registry number 1158419-15-8 uniquely identifies this specific oxidation state (sulfoxide) and salt form, distinguishing it from the corresponding sulfide, sulfone, and free-base analogs.

Why Generic Substitution of 4-Amino-1lambda4-thian-1-one Hydrochloride with Lower or Higher Oxidation-State Analogs Fails


The sulfur atom in this saturated thiopyran scaffold can exist in three distinct oxidation states: sulfide (S, thiane), sulfoxide (S=O, 1λ⁴-thian-1-one), and sulfone (O=S=O, 1λ⁶-thiane-1,1-dione). These oxidation states are not interchangeable. In acaricidal tetrahydrothiopyran derivatives, the sulfone moiety has been shown to be critical for biological activity, while the types and positions of substituents further modulate potency . In perovskite photovoltaics, the sulfoxide-containing 4-aminotetrahydrothiopyran hydrochloride (4-ATpHCl) provides multifunctional passivation through anchoring to the perovskite surface and forming low-dimensional perovskites—a mechanism that depends on the specific electronic and steric properties of the sulfoxide . Additionally, stereochemistry at sulfur introduces configurational isomerism (cis/trans relative to the 4-amino substituent) that directly impacts molecular recognition and solid-state properties [1]. Substituting the sulfoxide with the sulfide or sulfone—or using the free base instead of the hydrochloride salt—therefore alters critical properties including hydrogen-bonding capacity, solubility, oxidation potential, and conformational equilibria, any of which may compromise synthetic utility or assay reproducibility.

4-Amino-1lambda4-thian-1-one Hydrochloride: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Perovskite Photovoltaic Stability: 4-ATpHCl Extends Device Lifetime 1.94-Fold Versus Untreated Control

In a 2024 study on 1.77-eV wide-bandgap perovskite solar cells, 4-aminotetrahydrothiopyran hydrochloride (4-ATpHCl)—the direct hydrochloride salt form of CAS 1158419-15-8—was employed as an interface passivation agent . The 4-ATpHCl-modified device maintained 80% of its initial power conversion efficiency after 519 hours of maximum power point (MPP) tracking under 1-sun illumination. In contrast, the unmodified control device exhibited a rapid efficiency decline after only 267 hours . This represents a 1.94-fold extension of operational stability attributable specifically to the multifunctional sulfoxide-amine hydrochloride scaffold anchoring to the perovskite surface and suppressing halogen ion migration . The champion device achieved 19.32% efficiency with a Voc of 1.314 V and a fill factor of 83.32%, and a 4-terminal all-perovskite tandem stack reached 27.38% efficiency .

Perovskite photovoltaics Passivation agent Ion migration suppression Wide-bandgap solar cells

Stereochemical Purity: Isomerically Pure 4-Aminotetrahydro-2H-thiopyran 1-Oxide Synthesis Achieved via Oxone-Mediated Steric Control

Mizojiri et al. (2017) demonstrated efficient and stereoselective syntheses of isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives—the parent scaffold of CAS 1158419-15-8 [1]. Using Oxone-mediated oxidation of tert-butyl (4-nitrophenyl)sulfonyl(tetrahydro-2H-thiopyran-4-yl)carbamate, steric control was achieved to afford the trans-isomer preferentially. The isomerically pure sulfoxide products were unambiguously characterized by X-ray crystallography and ¹H NMR [1]. This stereochemical control is significant because the sulfoxide group introduces chirality at sulfur; the cis- and trans-isomers (amine relative to S=O orientation) can exhibit different biological and physicochemical properties [1].

Stereoselective synthesis Sulfoxide chirality X-ray crystallography Process chemistry

Oxidation-State-Dependent Acaricidal Activity: Sulfone Derivatives Show LC₅₀ of 62.3 µg/mL, >3.6-Fold Superior to Ivermectin

Chen et al. (2025) synthesized 32 tetrahydrothiopyran derivatives and evaluated in vitro acaricidal activity against Psoroptes cuniculi . The most potent compound (b10) bearing a sulfone group exhibited an LC₅₀ of 62.3 µg/mL (0.12 mM) and an LT₅₀ of 2.2 h at 4.5 mM, far surpassing ivermectin (LC₅₀ = 223.3 µg/mL, 0.26 mM; LT₅₀ = 8.7 h) . SAR analysis demonstrated that the sulfone structure is crucial for activity, while the sulfoxide oxidation state present in CAS 1158419-15-8 represents an intermediate redox state . Eight compounds showed higher acaricidal activity than ivermectin by mass concentration, and six compounds by molar concentration . Molecular docking indicated that active compounds bind to acetylcholinesterase (AChE) with good affinity .

Acaricide discovery Tetrahydrothiopyran SAR Psoroptes cuniculi AChE inhibition

Regulatory Classification Profile: Defined GHS Hazard Codes Enable Direct Safety Comparison with In-Class Analogs

CAS 1158419-15-8 carries a notified CLP classification under EC number 862-454-3 with four specific hazard categories: Acute Toxicity Category 4 (H302, harmful if swallowed), Skin Irritation Category 2 (H315, causes skin irritation), Eye Irritation Category 2A (H319, causes serious eye irritation), and STOT Single Exposure Category 3 for respiratory irritation (H335) [1]. This classification profile is based on a single aggregated notification under the EU CLP regulation [1]. The defined GHS hazard statements and precautionary codes (P264, P280, P302+P352, P305+P351+P338, etc.) provide a standardized safety framework .

CLP classification GHS hazard Safety data Procurement compliance

Commercial Purity Tiering: 98% Specification Provides Superior Starting Material Quality for Synthesis

Commercial suppliers offer CAS 1158419-15-8 at two distinct purity tiers: 95% minimum purity (AKSci, CymitQuimica) and 98% purity (Leyan) . The 98% grade provides a higher-quality starting material specification that may reduce the need for pre-synthetic purification and improve reproducibility in multi-step synthetic sequences. No purity specification data was found in public sources for the sulfide analog 4-aminotetrahydrothiopyran (CAS 21926-00-1) or the sulfone analog 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS 116529-31-8) for direct comparison.

Chemical purity Building block quality Procurement specification Synthetic reliability

High-Value Application Scenarios for 4-Amino-1lambda4-thian-1-one Hydrochloride Based on Quantitative Differentiation Evidence


Interface Passivation in Wide-Bandgap Perovskite Solar Cells

CAS 1158419-15-8 (as 4-ATpHCl) has demonstrated a 1.94-fold extension of perovskite solar cell operational stability compared to untreated controls, maintaining 80% efficiency after 519 hours of continuous illumination . This application leverages the sulfoxide moiety's ability to coordinate to under-coordinated Pb²⁺ sites on the perovskite surface while the ammonium group forms hydrogen bonds with halide ions, suppressing ion migration and photoinduced phase segregation . Researchers procuring this compound for photovoltaic interface engineering should specify the hydrochloride salt form, as protonation of the amine is essential for the passivation mechanism .

Stereochemical Probe in Sulfoxide Chirality Studies

The sulfoxide group in CAS 1158419-15-8 introduces a stereogenic center at sulfur, enabling this compound to serve as a model substrate for stereoselective oxidation methodology development and conformational analysis of cyclic sulfoxides . Mizojiri et al. (2017) established that isomerically pure derivatives are achievable and can be characterized by X-ray crystallography and ¹H NMR . Researchers requiring stereochemically defined material should verify isomer ratio with the vendor, as commercial material may be supplied as a cis/trans mixture.

Intermediate Oxidation-State Reference in Tetrahydrothiopyran Structure-Activity Relationship Studies

In the acaricide development context, tetrahydrothiopyran SAR has established that the sulfone oxidation state is critical for maximal activity (LC₅₀ = 62.3 µg/mL for lead sulfone b10 vs. 223.3 µg/mL for ivermectin) . CAS 1158419-15-8, representing the intermediate sulfoxide oxidation state, serves as an essential SAR probe to map the activity gradient across the sulfide→sulfoxide→sulfone redox series. This enables rational design decisions about whether full oxidation to the sulfone is necessary or whether partial oxidation to the sulfoxide confers sufficient activity with potentially different physicochemical properties .

Hydrochloride Salt Building Block for Multi-Step Heterocyclic Synthesis

With commercial availability at 98% purity and a well-defined molecular weight of 169.67 g/mol as the hydrochloride salt, CAS 1158419-15-8 provides a stoichiometrically precise building block for medicinal chemistry derivatization . The hydrochloride salt form ensures consistent protonation state, predictable solubility in polar solvents, and eliminates the variability associated with hygroscopic free bases. The notified CLP classification (H302, H315, H319, H335) provides a clear regulatory framework for laboratory handling and waste disposal [1]. The defined hazard profile allows procurement officers and laboratory managers to assess safety requirements before purchase—a feature not uniformly available for unregistered in-class analogs [1].

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